molecular formula C7H8N4O B11918746 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

Cat. No.: B11918746
M. Wt: 164.16 g/mol
InChI Key: OSHCOEBEACOSGC-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl group at the 2-position enhances its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .

Biological Activity

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in oncology and as a potential therapeutic agent. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This compound features a pyrazolo ring fused to a pyrimidine structure, contributing to its biological activity.

Inhibition of Protein Kinases

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibition of various protein kinases. For instance, studies have shown that these compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated potent inhibitory activity against CDK2 and CDK4, with IC50 values indicating strong selectivity for these targets ( ).

Antitumor Activity

The antitumor properties of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxicity against various human tumor cells, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase ( ).

Case Studies and Assays

  • Cell Proliferation Assays :
    • A study evaluated the effects of this compound on human hepatoma HepG2 cells using the MTT assay. The results indicated an IC50 value of approximately 1.74 µM for the most active derivative ( ).
    CompoundCell LineIC50 (µM)Mechanism
    1aMCF-71.74Apoptosis
    1dA5492.10G0/G1 arrest
    1ePC-32.50Apoptosis
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that the compound interacts favorably with key cancer targets such as EGFR and G-quadruplex DNA structures. These interactions suggest a mechanism by which the compound may exert its antiproliferative effects ( ).

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameTarget KinaseIC50 (µM)Activity Description
This compoundCDK21.74Strong inhibitor
RoscovitineCDK2<0.05Reference compound
Compound XEGFR>10Low activity

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

OSHCOEBEACOSGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=O)NC=NC2=N1

Origin of Product

United States

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